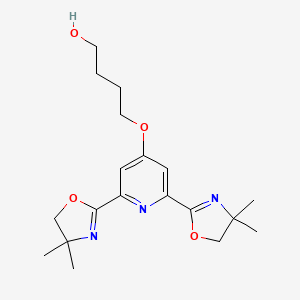![molecular formula C7H3Cl2NO3S B12873959 4-Chlorobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12873959.png)
4-Chlorobenzo[d]oxazole-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobenzo[d]oxazole-2-sulfonyl chloride is a chemical compound belonging to the benzoxazole family. It is characterized by the presence of a chlorinated benzoxazole ring and a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzo[d]oxazole-2-sulfonyl chloride typically involves the chlorination of benzo[d]oxazole followed by sulfonylation. One common method involves the reaction of 4-chlorobenzo[d]oxazole with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorobenzo[d]oxazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Catalysts such as Lewis acids can be used to enhance the reactivity of the compound.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the substitution reactions .
Wissenschaftliche Forschungsanwendungen
4-Chlorobenzo[d]oxazole-2-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chlorobenzo[d]oxazole-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites, such as amine and hydroxyl groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,1,3-Benzoxadiazole-4-sulfonyl chloride: Similar in structure but with a different heterocyclic ring system.
4-Chlorosulfonylbenzofurazan: Another related compound with a benzofurazan ring instead of a benzoxazole ring.
Uniqueness
4-Chlorobenzo[d]oxazole-2-sulfonyl chloride is unique due to its specific combination of a chlorinated benzoxazole ring and a sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable in various chemical synthesis processes and applications .
Eigenschaften
Molekularformel |
C7H3Cl2NO3S |
|---|---|
Molekulargewicht |
252.07 g/mol |
IUPAC-Name |
4-chloro-1,3-benzoxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C7H3Cl2NO3S/c8-4-2-1-3-5-6(4)10-7(13-5)14(9,11)12/h1-3H |
InChI-Schlüssel |
YQYUUNSDXXOMCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)N=C(O2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12873877.png)
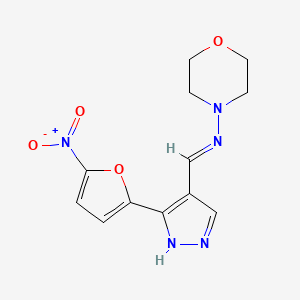
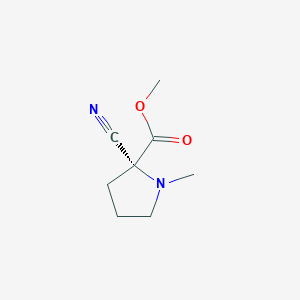
![3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12873893.png)


![2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12873909.png)

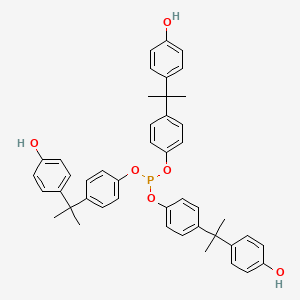
![4-(Trifluoromethoxy)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12873926.png)
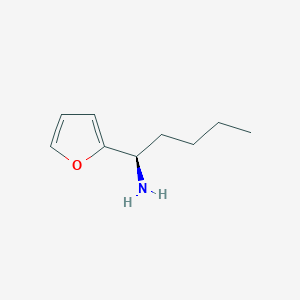
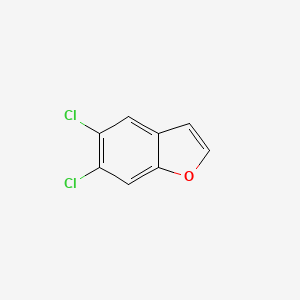
![5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione](/img/structure/B12873939.png)
